Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

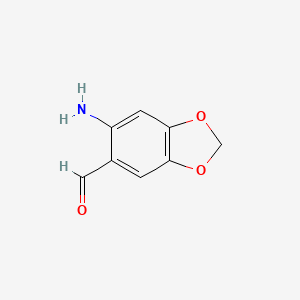

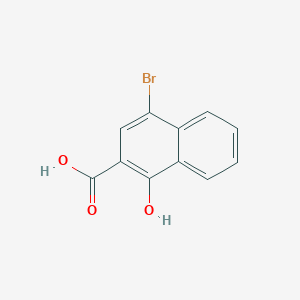

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C13H11F3N2O3S . It has an average mass of 332.298 Da and a monoisotopic mass of 332.044250 Da .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate consists of a thiazole ring, which is a type of heterocyclic compound containing nitrogen and sulfur . The compound also contains a trifluoromethoxy group attached to a phenyl ring .Chemical Reactions Analysis

The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) . The bromine derivatives were obtained by the reaction of 2-amino-4-arylthiazoles, N-(4-arylthiazol-2-yl)-acetamides, N-(4-arylthiazol-2-yl)- benzamide, furan-2-carboxylic acid (4-aryl-thiazol-2-yl)-amide and acetic acid 4-(2-acetylamino- thiazol-4-yl)-phenyl ester with molecular bromine under acid conditions .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives, such as the compound , have been found to exhibit antioxidant activity . For instance, aminothiazole derivatives, which are similar to the compound you’re interested in, have shown the ability to inhibit radical formation .

Analgesic and Anti-inflammatory Properties

Thiazole compounds have been reported to possess analgesic and anti-inflammatory properties . This makes them potentially useful in the development of new pain relief and anti-inflammatory drugs .

Antimicrobial and Antifungal Applications

Thiazole derivatives have demonstrated significant antimicrobial and antifungal activities . For example, some synthesized compounds showed good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates .

Antiviral Properties

Thiazole compounds have also been found to exhibit anti-HIV activity . This suggests potential applications in the development of new antiretroviral drugs .

Diuretic Effects

Thiazole compounds have been reported to have diuretic effects . This could make them useful in the treatment of conditions like hypertension and edema .

Neuroprotective Effects

Thiazole compounds have been found to exhibit neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases .

Antitumor or Cytotoxic Properties

Thiazole compounds have been found to have antitumor or cytotoxic properties . This suggests potential applications in the development of new cancer treatments .

Anticonvulsant Properties

Thiazole compounds have been reported to have anticonvulsant properties . This could make them useful in the treatment of conditions like epilepsy .

Wirkmechanismus

Target of Action

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds have been found to interact with a variety of targets, including antimicrobial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . .

Mode of Action

For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines

Biochemical Pathways

Thiazole derivatives, in general, have been found to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives, in general, have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Zukünftige Richtungen

2-Aminothiazoles, including Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate, have emerged as a promising scaffold in medicinal chemistry and drug discovery research . Given their wide range of biological activities, their structural variations have attracted attention among medicinal chemists . Future research could focus on the design and synthesis of novel 2-aminothiazole derivatives with enhanced biological activities and improved safety profiles .

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3S/c1-2-20-11(19)10-9(18-12(17)22-10)7-3-5-8(6-4-7)21-13(14,15)16/h3-6H,2H2,1H3,(H2,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIHBDGJKTVYNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650416 |

Source

|

| Record name | Ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate | |

CAS RN |

887267-77-8 |

Source

|

| Record name | Ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)